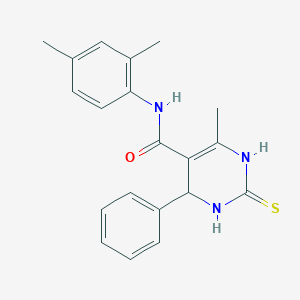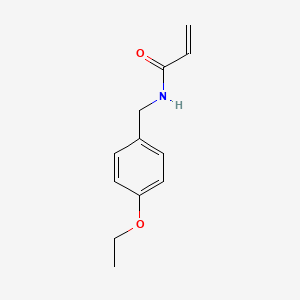![molecular formula C15H10ClN5OS B14941847 3-(2-chlorobenzyl)-5-(thiophen-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B14941847.png)
3-(2-chlorobenzyl)-5-(thiophen-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-CHLOROBENZYL)-5-(2-THIENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of both chlorobenzyl and thienyl groups in its structure contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLOROBENZYL)-5-(2-THIENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by reacting 2-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using an appropriate cyclizing agent such as phosphorus oxychloride.
Introduction of the pyrimidine ring: The triazole intermediate is then reacted with a suitable pyrimidine precursor, such as 2,4-dichloropyrimidine, under basic conditions to form the triazolopyrimidine core.
Industrial Production Methods
Industrial production of 3-(2-CHLOROBENZYL)-5-(2-THIENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the implementation of continuous flow processes to enhance scalability.
化学反応の分析
Types of Reactions
3-(2-CHLOROBENZYL)-5-(2-THIENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorobenzyl group.
科学的研究の応用
3-(2-CHLOROBENZYL)-5-(2-THIENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development in the treatment of diseases such as cancer and neurological disorders.
Pharmaceuticals: It can be used as a lead compound for the development of new therapeutic agents due to its unique chemical structure and biological activity.
Materials Science: The compound’s heterocyclic structure makes it suitable for use in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 3-(2-CHLOROBENZYL)-5-(2-THIENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to a modulation of cellular processes. For example, it may inhibit kinase enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival.
類似化合物との比較
Similar Compounds
- 3-(2-BROMOBENZYL)-5-(2-THIENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL
- 3-(2-FLUOROBENZYL)-5-(2-THIENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL
- 3-(2-METHYLBENZYL)-5-(2-THIENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL
Uniqueness
The uniqueness of 3-(2-CHLOROBENZYL)-5-(2-THIENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL lies in the presence of the 2-chlorobenzyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
特性
分子式 |
C15H10ClN5OS |
|---|---|
分子量 |
343.8 g/mol |
IUPAC名 |
3-[(2-chlorophenyl)methyl]-5-thiophen-2-yl-6H-triazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C15H10ClN5OS/c16-10-5-2-1-4-9(10)8-21-14-12(19-20-21)15(22)18-13(17-14)11-6-3-7-23-11/h1-7H,8H2,(H,17,18,22) |
InChIキー |
VNOHUJGKIZWUFX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=O)NC(=N3)C4=CC=CS4)N=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenylpyrimidin-4(1H)-one](/img/structure/B14941767.png)

![2-methyl-5-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B14941789.png)

![ethyl 4-acetamido-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B14941798.png)

![2,2,4,6-Tetramethyl-7-[2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]-1,2,3,4-tetrahydroquinoline](/img/structure/B14941815.png)
![Methyl {4-[6-methyl-3-oxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl]phenoxy}acetate](/img/structure/B14941819.png)
![6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941828.png)
![6-[3-(3,5-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine](/img/structure/B14941831.png)
![1-cyclohexyl-4-(3-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B14941834.png)
![4-Amino-1-(3-fluorophenyl)-3-methyl-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B14941836.png)

![N'-[3-Cyano-4-(dicyanomethylene)-5-phenyl-5-(propylsulfanyl)-4,5-dihydro-2-furanyl]-N,N-dimethyliminoformamide](/img/structure/B14941850.png)
